Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate
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Overview
Description
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazolinone core with methoxy groups at positions 6 and 7, and a methyl ester group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate typically involves the following steps:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core is formed through cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the quinazolinone core.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 6,7-dimethoxyquinazoline share structural similarities.
Methoxy-Substituted Compounds: Compounds with methoxy groups at similar positions, such as 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one.
Uniqueness
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methoxy groups and a methyl ester group makes it a valuable compound for research and development.
Biological Activity
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as a therapeutic agent in neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a quinazolinone core structure with methoxy substituents at positions 6 and 7, and an acetate group. Its molecular formula is C13H14N2O5, with a molecular weight of approximately 278.26 g/mol.
The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can potentially increase acetylcholine levels in the brain, which may enhance cognitive function and provide therapeutic benefits for conditions such as Alzheimer's disease.
Interaction Studies
Molecular docking studies have demonstrated that this compound effectively binds to the active sites of AChE and BChE. The compound forms hydrogen bonds with key amino acid residues within these enzymes, stabilizing the enzyme-substrate complex and reducing enzymatic activity. This interaction is critical for its role as an inhibitor and suggests a mechanism through which it exerts its biological effects.
Biological Activities
The biological activities of this compound extend beyond cholinesterase inhibition. Research has indicated various pharmacological properties:
- Neuroprotective Effects : The compound's ability to enhance acetylcholine levels suggests potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties, warranting further investigation into their efficacy against various cancer cell lines.
- Antioxidant Properties : Some studies have suggested that this compound exhibits antioxidant activity, contributing to its potential therapeutic applications.
Inhibition Potency
Structure Activity Relationship
Research indicates that modifications to the quinazoline core can significantly affect biological activity. The presence of methoxy groups at positions 6 and 7 enhances solubility and bioavailability compared to other analogs.
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, this compound administration resulted in improved memory and learning capabilities compared to control groups.
- Antitumor Screening : The compound was tested against various tumor cell lines using the MTT assay, showing promising results in inhibiting cell growth.
Properties
Molecular Formula |
C13H14N2O5 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O5/c1-18-10-4-8-9(5-11(10)19-2)14-7-15(13(8)17)6-12(16)20-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
OIJSCQAUXUYYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)OC)OC |
Origin of Product |
United States |
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